Welcome to the BenchChem Online Store!
molecular formula C11H16O B1581702 Benzeneethanol, alpha,alpha,4-trimethyl- CAS No. 20834-59-7

Benzeneethanol, alpha,alpha,4-trimethyl-

Cat. No. B1581702
M. Wt: 164.24 g/mol
InChI Key: LABNAHQUILHURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08658686B2

Procedure details

8.21 g (50 mmol) of 2-methyl-1-p-tolylpropan-2-ol and 12.0 mL of acetic acid were dissolved in 11.3 g (0.15 mol) of chloroacetonitrile, mixed with 12.0 mL (0.15 mol) of sulfuric acid under cooling with ice and stirred at room temperature for 5 hours. The reaction solution was poured into 200 mL of ice-cold water and extracted with diisopropyl ether. The organic layer was washed with saturated aqueous sodium hydrogen carbonate and saturated aqueous sodium chloride successively, dried over anhydrous sodium sulfate and filtered, and the filtrate was concentrated under reduced pressure to give 10.8 g of the desired product as white crystals.
Quantity
8.21 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](O)([CH3:11])[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1.[Cl:13][CH2:14][C:15]#[N:16].S(=O)(=O)(O)[OH:18]>C(O)(=O)C>[Cl:13][CH2:14][C:15]([NH:16][C:2]([CH3:11])([CH3:1])[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1)=[O:18]

Inputs

Step One
Name
Quantity
8.21 g
Type
reactant
Smiles
CC(CC1=CC=C(C=C1)C)(C)O
Name
Quantity
11.3 g
Type
reactant
Smiles
ClCC#N
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with diisopropyl ether
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium hydrogen carbonate and saturated aqueous sodium chloride successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClCC(=O)NC(CC1=CC=C(C=C1)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.